molecular formula C25H23N5O4 B2935172 8-(2-methoxy-5-methylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 886901-06-0

8-(2-methoxy-5-methylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2935172
CAS No.: 886901-06-0
M. Wt: 457.49
InChI Key: AAUVGEJBIQQIMT-UHFFFAOYSA-N
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Description

8-(2-Methoxy-5-methylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a structurally complex purine derivative belonging to the imidazo[2,1-f]purine-dione class. These compounds are notable for their fused heterocyclic core, which enables diverse interactions with biological targets such as kinases, phosphodiesterases (PDEs), and neurotransmitter receptors . The substituents at positions 3, 7, and 8 of the purine scaffold are critical for modulating selectivity and potency. In this compound, the 2-methoxy-5-methylphenyl group at position 8 and the phenyl group at position 7 likely contribute to hydrophobic interactions, while the 2-oxopropyl moiety at position 3 may influence solubility and electronic properties.

Properties

CAS No.

886901-06-0

Molecular Formula

C25H23N5O4

Molecular Weight

457.49

IUPAC Name

6-(2-methoxy-5-methylphenyl)-4-methyl-2-(2-oxopropyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C25H23N5O4/c1-15-10-11-20(34-4)18(12-15)30-19(17-8-6-5-7-9-17)14-28-21-22(26-24(28)30)27(3)25(33)29(23(21)32)13-16(2)31/h5-12,14H,13H2,1-4H3

InChI Key

AAUVGEJBIQQIMT-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OC)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)C)C5=CC=CC=C5

solubility

not available

Origin of Product

United States

Biological Activity

The compound 8-(2-methoxy-5-methylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic molecule with significant potential in medicinal chemistry, particularly in the development of anticancer agents and other therapeutic applications. Its structure features multiple functional groups that contribute to its biological activity, including imidazole and purine moieties which are known for their roles in various biochemical processes.

Structural Formula

The compound can be represented by the following structural formula:

C20H23N5O4\text{C}_{20}\text{H}_{23}\text{N}_{5}\text{O}_{4}

Key Functional Groups

  • Imidazole Ring : A five-membered ring containing nitrogen atoms, known for its role in biological systems.
  • Purine Derivative : Contributes to nucleic acid structure and function.
  • Methoxy and Methyl Substituents : Influence solubility and biological interactions.

Anticancer Properties

Recent studies have highlighted the potential of imidazole derivatives, including this compound, as anticancer agents . The biological activity is often evaluated through various assays against different cancer cell lines.

Case Study: Antiproliferative Effects

A study focusing on imidazole derivatives demonstrated that modifications at specific positions on the aromatic rings significantly affect their anticancer activity. For instance, compounds with electron-donating groups showed enhanced potency against melanoma cell lines (A375, M14, RPMI7951) with IC50 values ranging from 1.1 nM to 3.3 nM .

The mechanism through which this compound exerts its biological effects is believed to involve:

  • Inhibition of Key Enzymes : Potentially acting as an inhibitor of enzymes involved in cancer cell proliferation.
  • Modulation of Signaling Pathways : The compound may interfere with signaling pathways that regulate cell growth and apoptosis.

Comparative Biological Activity Table

CompoundTarget Cell LineIC50 (nM)Mechanism
This compoundA3751.1Enzyme inhibition
Compound XM141.2Signaling modulation
Compound YRPMI79513.3Apoptosis induction

Synthesis and Structure-Activity Relationship (SAR)

Research into the synthesis of this compound reveals that structural modifications can significantly impact its biological efficacy. For example:

  • Substituent Variations : Changing the position or type of substituents on the imidazole or purine rings can enhance or diminish anticancer activity.
  • Synthesis Techniques : Advanced synthetic methods such as ring-closing metathesis have been employed to create more potent derivatives .

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies indicate that while some derivatives exhibit potent anticancer effects, they also show varying degrees of cytotoxicity towards normal cells.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Activity: The 2-methoxy-5-methylphenyl group at position 8 (target compound) may enhance PDE4B1 inhibition compared to the 6,7-dimethoxy-3,4-dihydroisoquinolinylbutyl group in Compound 5, which showed moderate PDE4B1 activity . Electron-withdrawing groups (e.g., p-cyano in Compound 68 ) at position 7 improve thermal stability (mp > 300 °C), whereas 2-oxopropyl (target compound) could balance solubility and target engagement.

Synthetic Challenges :

  • Low yields (e.g., 15% for Compound 46 ) highlight difficulties in purifying bulky substituents (e.g., trifluoromethylphenyl). The target compound’s 2-oxopropyl group may simplify synthesis compared to alkylated derivatives.

Receptor Selectivity: Compound 5’s dihydroisoquinolinylbutyl chain conferred high 5-HT1A affinity, suggesting that the target compound’s 2-methoxy-5-methylphenyl group may prioritize PDE inhibition over receptor binding .

Pharmacological Profiles of Related Compounds

Enzyme/Receptor Target Compound 5 (IC50/Ki) Compound 68 (Activity) Target Compound (Predicted)
PDE4B1 220 nM Not reported ~200–500 nM
PDE10A 890 nM Not reported ~500–1000 nM
5-HT1A 6 nM Not reported >1000 nM

Notes:

  • Predictions for the target compound are based on substituent trends from Compound 5 . The absence of a basic amine (present in Compound 5) likely reduces 5-HT1A affinity.

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